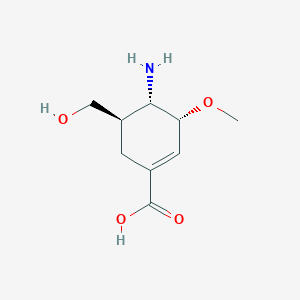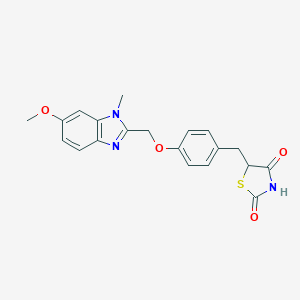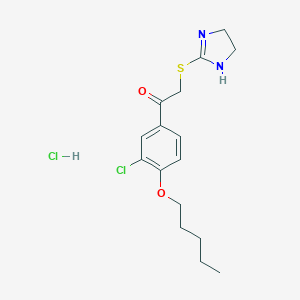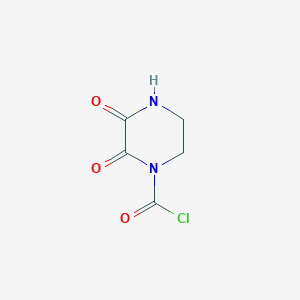![molecular formula C20H14O4 B070950 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid CAS No. 172723-84-1](/img/structure/B70950.png)
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid, also known as HBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, material science, and environmental science.
Scientific Research Applications
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been extensively studied for its potential applications in various fields. In medicine, 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In material science, 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In environmental science, 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been used as a fluorescent probe for the detection of heavy metal ions in water.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid in lab experiments is its relatively low cost and easy availability. It can be synthesized using simple and inexpensive methods, making it a cost-effective option for researchers. However, one of the limitations of using 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid is its low solubility in water, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for research on 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid. One area of interest is the development of novel therapeutic agents based on 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the synthesis of new materials based on 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid for use in various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid and its potential side effects.
Synthesis Methods
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, and the Ullmann reaction. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-hydroxybenzoyl chloride with 4-(2-hydroxyphenyl)benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
properties
CAS RN |
172723-84-1 |
|---|---|
Product Name |
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid |
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1-12,21H,(H,23,24) |
InChI Key |
GLUIWDFBJGWZGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
synonyms |
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



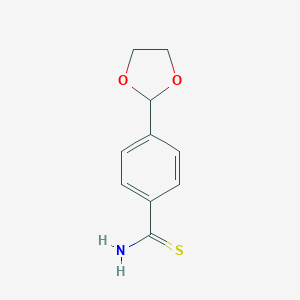
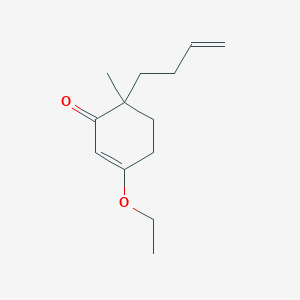
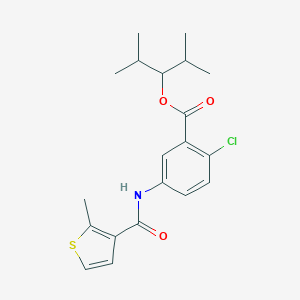
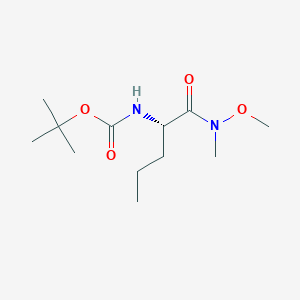
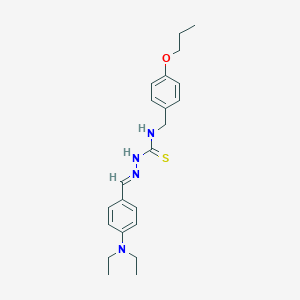
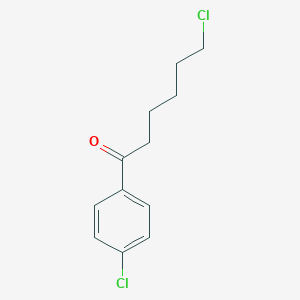
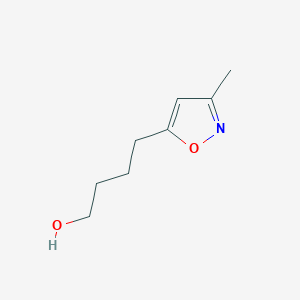

![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
